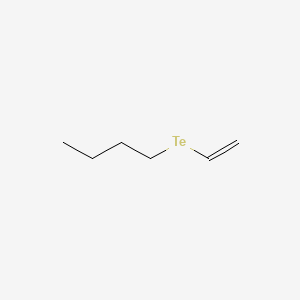

Tellurium, butyl-ethenyl-

Description

Properties

CAS No. |

105442-63-5 |

|---|---|

Molecular Formula |

C6H12Te |

Molecular Weight |

211.8 g/mol |

IUPAC Name |

1-ethenyltellanylbutane |

InChI |

InChI=1S/C6H12Te/c1-3-5-6-7-4-2/h4H,2-3,5-6H2,1H3 |

InChI Key |

GIIAWXHAKXJEEA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Te]C=C |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide on the Synthesis of Butyl Ethenyl Telluride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of butyl ethenyl telluride, also known as butyl vinyl telluride. The information presented is curated from peer-reviewed scientific literature and is intended for a professional audience with a background in organic chemistry and laboratory synthesis.

Core Synthesis Methodology

The primary and most direct method for the synthesis of alkyl vinyl tellurides, including butyl ethenyl telluride, was pioneered by Trofimov, Gusarova, and their collaborators. The reaction involves the direct vinylation of elemental tellurium using acetylene in the presence of an alkyl halide.

A general synthetic route involves the reaction of metallic tellurium, acetylene, and an alkyl halide in a superbasic system composed of potassium hydroxide (KOH) and a reducing agent such as stannous chloride (SnCl₂) in an aqueous medium. This one-pot synthesis provides a convenient pathway to the desired alkyl vinyl telluride.

Experimental Protocol

While the complete experimental details from the original seminal papers by Trofimov et al. are not fully available in the public domain, a general procedure can be outlined based on their reported methodology for similar alkyl vinyl tellurides.

Reaction: Te + HC≡CH + CH₃(CH₂)₃Br → CH₃(CH₂)₃TeCH=CH₂

Reagents and Conditions:

| Reagent/Parameter | Molar Ratio/Value | Notes |

| Tellurium (Te) | 1.0 eq | Powdered |

| n-Butyl Bromide (n-BuBr) | 1.0 eq | |

| Potassium Hydroxide (KOH) | ~8.7 eq | |

| Stannous Chloride (SnCl₂) | ~1.3 eq | As a reducing agent |

| Water (H₂O) | - | As solvent |

| Acetylene (HC≡CH) | Excess | Pressurized |

| Temperature | 105-115 °C | |

| Reaction Time | 5 hours | |

| Yield | ~70% | Based on initial tellurium |

Procedure Outline:

-

A mixture of powdered tellurium, potassium hydroxide, and stannous chloride in water is prepared in a high-pressure autoclave.

-

n-Butyl bromide is added to the mixture.

-

The autoclave is sealed and purged with an inert gas, then pressurized with acetylene.

-

The reaction mixture is heated to the specified temperature and stirred for the duration of the reaction.

-

After cooling, the autoclave is carefully depressurized.

-

The reaction mixture is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by vacuum distillation or column chromatography.

Reaction Pathway

The synthesis of butyl ethenyl telluride via the Trofimov reaction can be visualized through the following logical pathway. The process begins with the activation of elemental tellurium in a superbasic medium, followed by the introduction of acetylene and the alkyl halide to form the final product.

Caption: Logical workflow for the synthesis of Butyl Ethenyl Telluride.

Experimental Workflow Overview

The overall experimental workflow, from reagent preparation to product purification, is a critical aspect of a successful synthesis. The following diagram illustrates the key stages of the process.

Caption: High-level experimental workflow for the synthesis.

Concluding Remarks

The synthesis of butyl ethenyl telluride, as developed by Trofimov and colleagues, represents an efficient method for the formation of this organotellurium compound. The one-pot nature of the reaction is advantageous, though it requires specialized equipment for handling acetylene under pressure. The provided data and protocols are based on the available scientific literature and should be adapted and optimized under appropriate laboratory safety protocols. Further research into the full experimental parameters from the original publications is recommended for precise replication.

Preparation of Butyl Vinyl Telluride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of butyl vinyl telluride, an organotellurium compound with potential applications in organic synthesis and materials science. This document provides a plausible synthetic pathway based on established organotellurium chemistry, including detailed experimental protocols, data presentation in tabular format, and visualizations of the reaction workflow.

Introduction

Organotellurium compounds have garnered increasing interest due to their unique reactivity and potential applications in various fields, including as intermediates in organic synthesis and in the development of novel materials. Butyl vinyl telluride is an unsymmetrical telluride possessing both a saturated alkyl group and a vinyl group attached to a tellurium atom. This structure offers a versatile platform for further chemical transformations. This guide outlines a robust method for its preparation.

Synthetic Pathway

The synthesis of butyl vinyl telluride can be achieved through a two-step process. The first step involves the preparation of a key intermediate, sodium butyltelluride. The second step is the reaction of this intermediate with vinyl bromide to yield the final product.

Figure 1: Proposed synthetic pathway for butyl vinyl telluride.

Experimental Protocols

The following protocols are based on established methods for the synthesis of unsymmetrical dialkyl tellurides.

Preparation of Sodium Butyltelluride

Materials:

-

Tellurium powder (Te)

-

Sodium borohydride (NaBH₄)

-

n-Butyl bromide (CH₃(CH₂)₃Br)

-

Anhydrous ethanol

-

Schlenk flask and standard glassware for air-sensitive techniques

-

Nitrogen or Argon gas supply

Procedure:

-

A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with tellurium powder (1.0 eq).

-

Anhydrous ethanol is added to the flask to create a slurry.

-

Sodium borohydride (2.5 eq) is added portion-wise to the stirred slurry at room temperature under a nitrogen atmosphere. The reaction is exothermic, and the mixture will turn from black to a deep purple color, indicating the formation of sodium telluride (Na₂Te).

-

After the addition of NaBH₄ is complete, the mixture is stirred for an additional 30 minutes.

-

n-Butyl bromide (1.0 eq) is then added dropwise to the reaction mixture.

-

The reaction mixture is heated to reflux and maintained for 2-3 hours. The color of the solution will typically change, indicating the formation of sodium butyltelluride.

-

The resulting solution of sodium butyltelluride is cooled to room temperature and used directly in the next step.

Synthesis of Butyl Vinyl Telluride

Materials:

-

Solution of sodium butyltelluride in ethanol (from step 3.1)

-

Vinyl bromide (CH₂=CHBr) solution in THF (1.0 M)

-

Anhydrous tetrahydrofuran (THF)

-

Standard glassware for air-sensitive techniques

Procedure:

-

The freshly prepared solution of sodium butyltelluride is cooled to 0 °C in an ice bath.

-

A solution of vinyl bromide in THF (1.1 eq) is added dropwise to the stirred solution of sodium butyltelluride under a nitrogen atmosphere.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure butyl vinyl telluride.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of butyl vinyl telluride. Please note that these are representative values based on analogous reactions and may vary depending on the specific experimental conditions.

| Parameter | Value |

| Reactants | |

| Tellurium | 1.0 eq |

| Sodium Borohydride | 2.5 eq |

| n-Butyl Bromide | 1.0 eq |

| Vinyl Bromide | 1.1 eq |

| Reaction Conditions | |

| Step 1 Temperature | Reflux |

| Step 1 Time | 2-3 hours |

| Step 2 Temperature | 0 °C to Room Temperature |

| Step 2 Time | 4-6 hours |

| Product | |

| Yield | 60-80% (expected) |

| Appearance | Pale yellow oil |

| Characterization Data (Expected) | |

| ¹H NMR (CDCl₃) | δ (ppm): 6.8-6.0 (m, 1H, Te-CH=), 5.8-5.2 (m, 2H, =CH₂), 2.8-2.6 (t, 2H, Te-CH₂-), 1.8-1.6 (m, 2H, -CH₂-), 1.5-1.3 (m, 2H, -CH₂-), 0.9 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): 125-120 (Te-CH=), 115-110 (=CH₂), 20-15 (Te-CH₂-), 35-30 (-CH₂-), 25-20 (-CH₂-), 15-10 (-CH₃) |

| Mass Spectrometry (EI) | m/z: [M]⁺ corresponding to C₆H₁₂Te |

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the preparation and characterization of butyl vinyl telluride.

Figure 2: Experimental workflow for the synthesis of butyl vinyl telluride.

Safety Precautions

-

Organotellurium compounds are generally toxic and should be handled with care in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Sodium borohydride is a reducing agent that reacts with water to produce hydrogen gas, which is flammable. Handle with care and avoid contact with acidic solutions.

-

n-Butyl bromide and vinyl bromide are alkylating agents and should be handled with caution.

This guide provides a comprehensive overview of a plausible and robust method for the preparation of butyl vinyl telluride. Researchers should adapt these protocols as necessary based on their specific laboratory conditions and available equipment.

"physical and chemical properties of butyl ethenyl telluride"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl ethenyl telluride, with the chemical formula C6H12Te, is an organotellurium compound belonging to the class of vinyl tellurides.[1] These compounds are characterized by a tellurium atom bonded to both a vinyl group (-CH=CH2) and an alkyl or aryl group. While research into organotellurium chemistry has grown, specific data on butyl ethenyl telluride remains limited. This guide provides a comprehensive overview of its known physical and chemical properties, inferred from studies on related vinyl tellurides, and outlines general experimental protocols for its synthesis and characterization.

Physical and Chemical Properties

Quantitative data for butyl ethenyl telluride is not extensively available in the literature. The following tables summarize the known data for the compound and provide general properties expected for vinyl tellurides based on related compounds.

Table 1: Known Physical and Chemical Properties of Butyl Ethenyl Telluride

| Property | Value | Reference |

| Chemical Formula | C6H12Te | [1] |

| Molecular Weight | 211.76 g/mol | [1] |

| IUPAC Name | (But-1-en-1-yl)tellanylbutane | |

| CAS Registry Number | 105442-63-5 | [1] |

| Ionization Energy | 7.70 eV | [1] |

Table 2: General and Inferred Properties of Vinyl Tellurides

| Property | General Value/Observation | Notes |

| Physical State | Typically liquids or low-melting solids | Dependent on the size of the alkyl/aryl group. |

| Boiling Point | Generally high due to the presence of tellurium | Expected to be higher than the corresponding sulfides and selenides. |

| Density | Greater than water | |

| Solubility | Soluble in common organic solvents (e.g., hexane, ether, chloroform) | Insoluble in water. |

| Stability | Sensitive to air and light, may decompose over time | Organotellurium compounds are often less stable than their sulfur and selenium analogs.[2] |

| Odor | Malodorous | A common characteristic of many organotellurium compounds.[2] |

Experimental Protocols

Detailed experimental protocols for the synthesis of butyl ethenyl telluride are not explicitly published. However, a general and widely used method for the synthesis of alkyl vinyl tellurides involves the reaction of telluride anions with acetylene.[3]

General Synthesis of Alkyl Vinyl Tellurides

This protocol is a generalized procedure based on the synthesis of various alkyl vinyl tellurides.[3]

Objective: To synthesize an alkyl vinyl telluride via the reaction of elemental tellurium with a reducing agent and subsequent reaction with an alkyl halide and acetylene.

Materials:

-

Elemental Tellurium (Te)

-

Reducing agent (e.g., Sodium Borohydride, NaBH4)

-

Alkyl Halide (in this case, a butyl halide such as 1-bromobutane)

-

Acetylene gas

-

Aprotic polar solvent (e.g., Dimethylformamide, DMF)

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard glassware for air-sensitive reactions (Schlenk line, septa, etc.)

-

Quenching solution (e.g., saturated ammonium chloride)

-

Organic solvent for extraction (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Preparation of the Telluride Anion:

-

In a Schlenk flask under an inert atmosphere, elemental tellurium powder is suspended in the aprotic polar solvent.

-

The reducing agent is added portion-wise at room temperature. The reaction is often exothermic and the color of the solution changes as the telluride anion is formed.

-

-

Formation of the Alkyltelluride Anion:

-

The alkyl halide (1-bromobutane) is added dropwise to the solution of the telluride anion. The reaction mixture is stirred for a specified time to allow for the formation of the butyltelluride anion (BuTe-).

-

-

Vinylation:

-

Acetylene gas is bubbled through the reaction mixture. The reaction vessel should be equipped with a suitable gas inlet and outlet. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

-

Work-up:

-

Once the reaction is complete, it is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is transferred to a separatory funnel and extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

-

-

Purification:

-

The crude product is purified by vacuum distillation or column chromatography on silica gel to yield the pure alkyl vinyl telluride.

-

Characterization: The final product should be characterized by:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹²⁵Te NMR): To confirm the structure and purity.[2]

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Chemical Reactivity and Applications

Vinyl tellurides are versatile intermediates in organic synthesis. Their reactivity is primarily centered around the carbon-tellurium bond and the vinyl group.

-

Transmetalation Reactions: The tellurium moiety can be exchanged with other metals, such as lithium or copper, to form vinyllithium or vinylcuprate reagents. These are powerful nucleophiles used in the formation of new carbon-carbon bonds.[4]

-

Cross-Coupling Reactions: Vinyl tellurides can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira couplings) to form more complex unsaturated molecules.

-

Oxidation: The tellurium atom can be oxidized to higher oxidation states (e.g., Te(IV)), leading to different reactivity profiles.

-

Radical Reactions: The relatively weak C-Te bond can undergo homolytic cleavage to form vinyl radicals, which can participate in various radical-mediated transformations.

Due to their reactivity, vinyl tellurides, including butyl ethenyl telluride, are primarily of interest to researchers in synthetic organic chemistry for the construction of complex molecules. There is currently limited information on their direct applications in drug development, although organotellurium compounds, in general, have been investigated for their antioxidant and other biological properties.[5]

Visualizations

Generalized Synthesis Workflow

Caption: Generalized workflow for the synthesis of butyl ethenyl telluride.

Key Reactivity Pathways of Vinyl Tellurides

Caption: Key chemical reactions involving vinyl tellurides.

References

- 1. Tellurium, butyl-ethenyl- [webbook.nist.gov]

- 2. Metal complexes featuring organotellurium ligands: synthesis, coordination behavior, and applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organotellurium and Organoselenium Compounds attenuate Mn-induced toxicity in C. elegans by preventing oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of Butyl Ethenyl Telluride: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for the organotellurium compound, butyl ethenyl telluride (also known as butyl vinyl telluride). With the chemical formula C6H12Te and a molecular weight of 211.76 g/mol , this compound is of interest to researchers in the fields of organic synthesis, materials science, and drug development. This document summarizes the available spectroscopic data, outlines detailed experimental protocols for its characterization, and presents a logical workflow for the analysis of such compounds. The information is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural and electronic properties of this molecule.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C6H12Te | NIST |

| Molecular Weight | 211.76 g/mol | NIST |

| CAS Registry Number | 105442-63-5 | NIST |

| Ionization Energy | 7.70 eV (Vertical) | NIST |

Spectroscopic Data

Due to the limited availability of directly published experimental spectra for butyl ethenyl telluride, the following tables present a combination of data from the National Institute of Standards and Technology (NIST) and representative data derived from analogous vinyl telluride compounds.

¹H NMR Spectroscopy (Representative Data)

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum is crucial for elucidating the hydrogen environments in the molecule. The following are predicted chemical shifts (δ) and coupling constants (J) for butyl ethenyl telluride in a standard deuterated solvent like CDCl₃.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H (vinyl, α to Te) | 6.5 - 7.0 | dd | J(Hα-Hβ_cis) ≈ 9-11 |

| H (vinyl, β-cis to Te) | 5.5 - 6.0 | dd | J(Hβ_cis-Hβ_trans) ≈ 1-2 |

| H (vinyl, β-trans to Te) | 5.3 - 5.8 | dd | J(Hα-Hβ_trans) ≈ 16-18 |

| -CH₂-Te | 2.8 - 3.2 | t | J ≈ 7-8 |

| -CH₂-CH₂-Te | 1.6 - 1.9 | sextet | J ≈ 7-8 |

| -CH₂-CH₃ | 1.3 - 1.6 | sextet | J ≈ 7-8 |

| -CH₃ | 0.8 - 1.0 | t | J ≈ 7-8 |

¹³C NMR Spectroscopy (Representative Data)

The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum provides information on the carbon skeleton of the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C (vinyl, α to Te) | 125 - 130 |

| C (vinyl, β to Te) | 110 - 115 |

| -CH₂-Te | 15 - 20 |

| -CH₂-CH₂-Te | 30 - 35 |

| -CH₂-CH₃ | 20 - 25 |

| -CH₃ | 10 - 15 |

Infrared (IR) Spectroscopy (Representative Data)

Infrared spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies. The data is based on studies of analogous vinyl tellurides.[1]

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| C-H stretch (vinyl) | 3050 - 3100 | Medium |

| C-H stretch (alkyl) | 2850 - 2960 | Strong |

| C=C stretch (vinyl) | 1580 - 1620 | Medium |

| C-H bend (vinyl) | 950 - 1000 | Strong |

| C-Te stretch | 500 - 550 | Medium |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of butyl ethenyl telluride would be expected to show a molecular ion peak [M]⁺. A key feature would be the characteristic isotopic pattern of tellurium. The major isotopes of tellurium are ¹³⁰Te (34.1%), ¹²⁸Te (31.7%), ¹²⁶Te (18.8%), ¹²⁵Te (7.1%), ¹²⁴Te (4.7%), ¹²³Te (0.9%), and ¹²²Te (2.6%). This results in a cluster of peaks for the molecular ion and any tellurium-containing fragments.

Expected Fragmentation Patterns:

-

Molecular Ion [C₆H₁₂Te]⁺: A cluster of peaks around m/z = 212 (corresponding to ¹³⁰Te).

-

Loss of butyl radical [C₄H₉]∙: A fragment corresponding to [C₂H₃Te]⁺.

-

Loss of vinyl radical [C₂H₃]∙: A fragment corresponding to [C₄H₉Te]⁺.

-

Cleavage of the butyl chain: Fragments corresponding to the loss of C₂H₅∙, C₃H₇∙, etc.

Photoelectron Spectroscopy

The lowest energy band in the photoelectron (PE) spectrum of alkyl vinyl tellurides is attributed to the π-molecular orbital with a predominant contribution from the pz-atomic orbital of the tellurium atom.[2] For butyl ethenyl telluride, the vertical ionization energy has been determined to be 7.70 eV.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of butyl ethenyl telluride.

Synthesis of Butyl Ethenyl Telluride

A general method for the synthesis of vinyl tellurides involves the reaction of a telluride anion with acetylene or a substituted acetylene. The following is a representative protocol:

-

Generation of Sodium Telluride (Na₂Te): In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, elemental tellurium powder is suspended in a suitable solvent (e.g., ethanol or liquid ammonia). Sodium borohydride (NaBH₄) is added portion-wise with stirring under an inert atmosphere until the tellurium has completely dissolved to form a colorless solution of Na₂Te.

-

Alkylation: 1-Bromobutane is added dropwise to the solution of Na₂Te at room temperature. The reaction mixture is stirred for several hours to form sodium butyl telluride (NaTeC₄H₉).

-

Vinylation: Acetylene gas is bubbled through the solution of sodium butyl telluride. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of purified butyl ethenyl telluride is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or acetone-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: The ¹³C{¹H} NMR spectrum is acquired on the same instrument, typically at a frequency of 100 MHz. A wider spectral width (e.g., 0-200 ppm) is used. A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like butyl ethenyl telluride, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path and the spectrum is acquired, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of butyl ethenyl telluride in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. For EI-MS, the sample can be introduced via a direct insertion probe or a gas chromatography (GC) interface.

-

Ionization: In electron ionization (EI) mode, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a newly synthesized organotellurium compound such as butyl ethenyl telluride.

Caption: Logical workflow for the synthesis and spectroscopic characterization of butyl ethenyl telluride.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Butyl Vinyl Telluride

For Researchers, Scientists, and Drug Development Professionals

Predicted NMR Data of Butyl Vinyl Telluride

The chemical structure of butyl vinyl telluride dictates a specific set of signals in its ¹H and ¹³C NMR spectra. The electron-donating and anisotropic effects of the tellurium atom, coupled with the electronic environment of the butyl and vinyl groups, will result in characteristic chemical shifts and coupling patterns.

Predicted ¹H NMR Data

The proton NMR spectrum of butyl vinyl telluride is expected to show distinct signals for the vinyl and butyl protons. The vinyl protons will exhibit a characteristic AMX spin system, further coupled to the ¹²⁵Te isotope (natural abundance ~7%). The butyl protons will show a typical alkyl chain pattern.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for Butyl Vinyl Telluride

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Hα (Te-CH=) | 6.5 - 7.0 | dd | JHα-Hβ(cis) ≈ 10 Hz, JHα-Hβ(trans) ≈ 17 Hz |

| Hβ(cis) (=CH₂) | 5.5 - 6.0 | dd | JHβ(cis)-Hα ≈ 10 Hz, JHβ(cis)-Hβ(trans) ≈ 2 Hz |

| Hβ(trans) (=CH₂) | 5.0 - 5.5 | dd | JHβ(trans)-Hα ≈ 17 Hz, JHβ(trans)-Hβ(cis) ≈ 2 Hz |

| H1' (Te-CH₂) | 2.9 - 3.2 | t | JH1'-H2' ≈ 7.5 Hz |

| H2' (-CH₂-) | 1.6 - 1.8 | sextet | JH2'-H1' ≈ 7.5 Hz, JH2'-H3' ≈ 7.5 Hz |

| H3' (-CH₂-) | 1.3 - 1.5 | sextet | JH3'-H2' ≈ 7.5 Hz, JH3'-H4' ≈ 7.5 Hz |

| H4' (-CH₃) | 0.8 - 1.0 | t | JH4'-H3' ≈ 7.5 Hz |

Note: The presence of the ¹²⁵Te isotope may lead to observable satellite peaks for the protons on the alpha-carbon (Hα and H1'), with typical ²JTe-H coupling constants in the range of 20-40 Hz.

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide complementary information, with the carbons directly attached to tellurium showing the most significant downfield shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for Butyl Vinyl Telluride

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Cα (Te-C H=) | 115 - 125 |

| Cβ (=C H₂) | 125 - 135 |

| C1' (Te-C H₂) | 10 - 20 |

| C2' (-C H₂-) | 30 - 40 |

| C3' (-C H₂-) | 20 - 30 |

| C4' (-C H₃) | 10 - 15 |

Note: Coupling between ¹²⁵Te and the adjacent carbons (¹JTe-C) is expected and can be significant, often in the range of 100-300 Hz.

Experimental Protocols

Synthesis of Butyl Vinyl Telluride

A plausible synthetic route to butyl vinyl telluride involves the reaction of a butyltellurolate with an acetylene source or the reaction of a vinyl Grignard reagent with a butyltellurium halide. A general procedure for the synthesis of alkyl vinyl tellurides is as follows:

Materials:

-

Elemental Tellurium (Te)

-

Sodium borohydride (NaBH₄) or other suitable reducing agent

-

Anhydrous ethanol or THF

-

Butyl halide (e.g., 1-bromobutane)

-

Acetylene gas or a suitable vinyl synthon

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of Sodium Butyltellurolate:

-

Under an inert atmosphere, a suspension of elemental tellurium powder in anhydrous ethanol is prepared in a flame-dried flask.

-

Sodium borohydride is added portion-wise at 0 °C. The reaction mixture is stirred until the black tellurium powder is consumed and a colorless solution of sodium telluride (Na₂Te) is formed.

-

1-Bromobutane is added dropwise to the solution at 0 °C and the reaction is allowed to warm to room temperature and stirred for several hours to form sodium butyltellurolate (NaTeBu).

-

-

Reaction with Acetylene:

-

The freshly prepared solution of sodium butyltellurolate is then subjected to a stream of acetylene gas.

-

The reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., diethyl ether or hexane).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography on silica gel.

-

NMR Sample Preparation and Data Acquisition

-

Accurately weigh approximately 10-20 mg of purified butyl vinyl telluride for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆).

-

Ensure the sample is fully dissolved. If necessary, gently vortex or sonicate the sample vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

The final sample height in the NMR tube should be approximately 4-5 cm.

-

Cap the NMR tube securely. For oxygen-sensitive samples, it is advisable to degas the sample using a freeze-pump-thaw technique.[2]

NMR Spectrometer Setup and Data Acquisition: [3][4]

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans for a reasonably concentrated sample.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Temperature: 298 K.

-

-

Referencing: Chemical shifts should be referenced internally to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Visualizations

References

Mass Spectrometry of Butyl Ethenyl Telluride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated mass spectrometric behavior of butyl ethenyl telluride. Due to a lack of direct experimental data for this specific compound in published literature, this guide synthesizes information from analogous organotellurium compounds and fundamental principles of mass spectrometry to predict its fragmentation patterns and spectral characteristics. This document is intended to serve as a valuable resource for researchers working with novel organotellurium compounds in fields such as materials science and drug development.

Predicted Mass Spectrum and Fragmentation Data

The electron ionization (EI) mass spectrum of butyl ethenyl telluride (C₆H₁₂Te) is expected to be characterized by a distinct molecular ion peak and a series of fragment ions resulting from the cleavage of bonds adjacent to the tellurium atom. The isotopic distribution of tellurium, with its multiple naturally occurring isotopes, will result in a characteristic pattern for all tellurium-containing fragments. For simplicity, the monoisotopic mass of the most abundant tellurium isotope, ¹³⁰Te, is used for the primary m/z calculations.

The primary fragmentation pathways are predicted to be α-cleavage, leading to the loss of the butyl or ethenyl radical. The relative abundance of the resulting fragment ions will depend on the stability of the carbocations formed.

| Predicted Fragment Ion | Structure | m/z (for ¹³⁰Te) | Predicted Relative Abundance | Fragmentation Pathway |

| [C₄H₉¹³⁰TeCH=CH₂]⁺ | Molecular Ion | 215 | Moderate | Ionization |

| [¹³⁰TeCH=CH₂]⁺ | Ethenyltellurium Cation | 157 | High | α-cleavage (loss of C₄H₉ radical) |

| [C₄H₉¹³⁰Te]⁺ | Butyltellurium Cation | 187 | Moderate | α-cleavage (loss of CH=CH₂ radical) |

| [C₄H₉]⁺ | Butyl Cation | 57 | High | Cleavage of C-Te bond |

| [CH=CH₂]⁺ | Ethenyl Cation | 27 | Moderate | Cleavage of C-Te bond |

| [¹³⁰TeH]⁺ | Tellurium Hydride Cation | 131 | Low | Rearrangement and fragmentation |

| [¹³⁰Te]⁺ | Tellurium Cation | 130 | Low | Cleavage of both C-Te bonds |

Proposed Experimental Protocol for Mass Spectrometry Analysis

This section outlines a detailed methodology for the acquisition of a mass spectrum of butyl ethenyl telluride, based on common practices for the analysis of volatile organometallic compounds.

Instrumentation:

-

Mass Spectrometer: A high-resolution magnetic sector or time-of-flight (TOF) mass spectrometer equipped with an electron ionization (EI) source.

-

Inlet System: A gas chromatography (GC) system for sample introduction to ensure the analysis of a pure compound and to determine its retention time.

Experimental Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 150-200 °C (optimized to prevent thermal decomposition)

-

GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: 5 minutes at 250 °C.

-

-

Injector Temperature: 250 °C

-

Transfer Line Temperature: 280 °C

-

Mass Range: m/z 20 - 400

-

Scan Rate: 2 scans/second

Sample Preparation: A dilute solution of butyl ethenyl telluride in a volatile organic solvent (e.g., hexane or dichloromethane) is prepared at a concentration of approximately 100 µg/mL. A 1 µL aliquot of the solution is injected into the GC-MS system.

Visualization of Predicted Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the proposed logical workflow for the mass spectrometry experiment and the predicted fragmentation pathways of butyl ethenyl telluride.

An In-depth Technical Guide to the Infrared Spectroscopy of Butyl Ethenyl Telluride

Audience: Researchers, scientists, and drug development professionals.

Introduction to Organotellurium Infrared Spectroscopy

Organotellurium compounds, which feature a carbon-tellurium (C-Te) bond, are a unique class of organometallics with applications in organic synthesis and materials science.[1][2] Infrared (IR) spectroscopy is a fundamental analytical technique for the characterization of these compounds, providing critical insights into their molecular structure and bonding.[1] The vibrational frequencies of bonds within a molecule are sensitive to the masses of the atoms and the strength of the bonds.[3][4] Due to the high mass of the tellurium atom, vibrations involving the Te-C bond are typically found in the far-infrared region of the spectrum.[5]

This guide provides a detailed overview of the expected infrared absorption characteristics of butyl ethenyl telluride. It synthesizes data from spectroscopic studies of analogous compounds to predict the key vibrational modes, outlines a detailed experimental protocol for sample preparation and analysis, and includes visualizations to clarify experimental workflows and molecular vibrations.

Predicted Infrared Spectral Data

The infrared spectrum of butyl ethenyl telluride is expected to be a composite of the vibrational modes from the butyl group, the ethenyl (vinyl) group, and the tellurium-carbon bonds. The following table summarizes the predicted characteristic absorption bands, their frequencies, and the corresponding vibrational modes.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Notes |

| 3090 - 3075 | Medium | =C-H Stretch | Characteristic of the C-H bonds on the vinyl group.[6] |

| 3050 - 3000 | Medium | =C-H Stretch | May appear as a distinct peak or shoulder in the vinyl C-H region.[6] |

| 2965 - 2950 | Strong | C-H Asymmetric Stretch | From -CH₃ and -CH₂- groups in the butyl chain. |

| 2875 - 2860 | Strong | C-H Symmetric Stretch | From -CH₃ and -CH₂- groups in the butyl chain. |

| ~1640 | Medium-Weak | C=C Stretch | The double bond stretch of the ethenyl group. Conjugation with the Te atom may slightly shift this frequency.[7] |

| 1465 - 1450 | Medium | CH₂ Scissoring (Bending) | From the methylene groups of the butyl chain. |

| 1380 - 1370 | Medium | CH₃ Umbrella (Bending) | From the terminal methyl group of the butyl chain. |

| ~990 and ~910 | Strong | =C-H Out-of-Plane Bending | These two strong bands are highly characteristic of a terminal vinyl group.[8] |

| 740 - 720 | Weak | CH₂ Rocking | From the butyl chain. |

| 520 - 480 | Medium | Te-C Stretch | The Tellurium-Carbon bond stretch. The exact position can vary. Studies on dialkyl tellurides show this band in a similar region.[9] |

Experimental Protocols

This section details a representative methodology for the synthesis of butyl ethenyl telluride and its subsequent analysis by FT-IR spectroscopy.

Synthesis of Butyl Ethenyl Telluride

A plausible synthetic route involves the reaction of a butyltellurium nucleophile with a vinyl electrophile, or vice-versa. One common method for forming C-Te bonds is via the reaction of an organolithium or Grignard reagent with elemental tellurium or a tellurium halide.[10]

Materials:

-

n-Butyllithium (in hexanes)

-

Elemental Tellurium powder

-

Vinyl bromide (or suitable vinyl electrophile)

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Standard Schlenk line and glassware for air-sensitive reactions

-

Deuterated chloroform (CDCl₃) for NMR confirmation

-

Silica gel for column chromatography

Procedure:

-

Preparation of Lithium Butyltelluride (BuTeLi): Under an inert atmosphere (Argon or Nitrogen), suspend elemental tellurium powder in anhydrous THF in a Schlenk flask.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add one equivalent of n-butyllithium solution dropwise with vigorous stirring. The black tellurium powder will react to form a pale yellow or colorless solution of lithium butyltelluride.[10]

-

Reaction with Vinyl Bromide: While maintaining the inert atmosphere and low temperature, slowly add one equivalent of vinyl bromide to the freshly prepared BuTeLi solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting materials.

-

Workup and Purification: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure. The crude product, a typically foul-smelling oil, should be purified by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield pure butyl ethenyl telluride.

-

Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

FT-IR Spectroscopic Analysis

Instrumentation:

-

Fourier Transform Infrared (FT-IR) Spectrometer (e.g., equipped with a DTGS or MCT detector).[6]

-

Demountable liquid cell with NaCl or KBr salt plates, or a dedicated cell for air-sensitive liquids.

Procedure:

-

Sample Preparation: As organotellurium compounds can be sensitive to air and light, sample preparation should be performed efficiently. For a liquid sample like butyl ethenyl telluride, the thin-film method is ideal.

-

Place a single drop of the purified liquid onto the surface of one salt plate (KBr or NaCl).

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.[6]

-

Data Acquisition: Place the assembled salt plates into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty, clean salt plates.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Perform baseline correction and peak picking to identify the key absorption frequencies.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow from synthesis to final characterization of butyl ethenyl telluride.

Caption: Workflow for Synthesis and Analysis of Butyl Ethenyl Telluride.

Key Molecular Vibrations

This diagram highlights the principal vibrational modes in the butyl ethenyl telluride molecule that give rise to characteristic IR absorptions.

Caption: Key Vibrational Modes of Butyl Ethenyl Telluride.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. davuniversity.org [davuniversity.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. research.aston.ac.uk [research.aston.ac.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. agilent.com [agilent.com]

- 9. researchgate.net [researchgate.net]

- 10. Organotellurium chemistry - Wikipedia [en.wikipedia.org]

"stability and storage of butyl vinyl telluride"

An In-depth Technical Guide to the Stability and Storage of Butyl Vinyl Telluride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyl vinyl telluride is a versatile organotellurium reagent with applications in organic synthesis. As with many organotellurium compounds, its utility is intrinsically linked to its stability and proper handling. This guide provides a comprehensive overview of the known stability characteristics and recommended storage conditions for butyl vinyl telluride. Due to the limited specific quantitative data available for this particular compound, this guide also draws upon general knowledge of the stability of related organotellurium and air-sensitive compounds to provide best-practice recommendations.

Introduction to Butyl Vinyl Telluride and its Reactivity

Butyl vinyl telluride belongs to the class of organotellurium compounds, which are known for their unique reactivity. The carbon-tellurium (C-Te) bond is relatively weak and highly polarizable, making it susceptible to cleavage under various conditions. This inherent reactivity is the basis for the synthetic utility of butyl vinyl telluride but also dictates its stability profile. Vinyl tellurides, in particular, are recognized as being sensitive to both oxygen and moisture. While they are generally considered to be thermally stable at ambient temperatures, their sensitivity to atmospheric conditions necessitates careful handling and storage to prevent degradation.[1]

Factors Affecting the Stability of Butyl Vinyl Telluride

The stability of butyl vinyl telluride is influenced by several environmental factors:

-

Atmosphere: Exposure to oxygen and moisture is a primary cause of degradation for many organotellurium compounds.[1] Unsymmetrical organotellurium compounds can be particularly sensitive to air.

-

Light: Photolytic cleavage of the C-Te bond is a known degradation pathway for organotellurium compounds. Exposure to light, especially UV radiation, can initiate the formation of radical species, leading to decomposition.

-

Temperature: While considered thermally stable at room temperature, elevated temperatures can promote the thermal decomposition of butyl vinyl telluride.[1] The specific decomposition temperature for this compound is not well-documented in the literature.

Recommended Storage Conditions

To ensure the longevity and purity of butyl vinyl telluride, the following storage conditions are recommended. These recommendations are based on general best practices for air- and light-sensitive organometallic reagents.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dark place. Refrigeration is advisable for long-term storage. | Minimizes thermal degradation and slows down potential decomposition reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation and hydrolysis due to reaction with atmospheric oxygen and moisture. |

| Container | Use a tightly sealed, opaque container, such as an amber glass vial with a secure cap. | Protects the compound from light-induced degradation and prevents ingress of air and moisture. |

| Handling | All manipulations should be carried out using appropriate air-free techniques, such as in a glovebox or using a Schlenk line. | Minimizes exposure to atmospheric oxygen and moisture during use. |

Experimental Protocols for Stability Assessment

Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

-

Objective: To determine the onset temperature of thermal decomposition.

-

Methodology:

-

Place a small, accurately weighed sample of butyl vinyl telluride into a TGA crucible.

-

Heat the sample under a controlled inert atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass of the sample as a function of temperature.

-

The onset of decomposition is identified as the temperature at which significant mass loss begins.

-

Photostability Assessment

-

Objective: To evaluate the degradation of butyl vinyl telluride upon exposure to light.

-

Methodology:

-

Prepare solutions of butyl vinyl telluride in a suitable, degassed solvent in quartz cuvettes.

-

Wrap some of the cuvettes in aluminum foil to serve as dark controls.

-

Expose the unwrapped cuvettes to a controlled light source (e.g., a UV lamp or a solar simulator) for specific time intervals.

-

At each time point, analyze the solutions from both the exposed and control samples using a suitable analytical technique such as UV-Vis spectroscopy, NMR spectroscopy, or HPLC to quantify the remaining concentration of butyl vinyl telluride.

-

Atmospheric Stability Assessment

-

Objective: To determine the rate of degradation upon exposure to air.

-

Methodology:

-

Prepare samples of butyl vinyl telluride under an inert atmosphere.

-

Expose the samples to air for defined periods.

-

At each time point, analyze the sample using techniques such as NMR spectroscopy or mass spectrometry to identify and quantify degradation products and the remaining starting material.

-

Visualizing Experimental Workflows and Degradation Pathways

The following diagrams, generated using the DOT language, illustrate a general workflow for handling air-sensitive reagents like butyl vinyl telluride and a conceptual degradation pathway.

Caption: Workflow for handling butyl vinyl telluride.

Caption: Conceptual degradation pathways for butyl vinyl telluride.

Conclusion

While specific quantitative stability data for butyl vinyl telluride remains elusive in the current body of scientific literature, a clear understanding of its chemical nature as an organotellurium compound allows for the formulation of robust handling and storage protocols. By adhering to the principles of inert atmosphere techniques and protection from light and heat, researchers can effectively preserve the integrity of this valuable reagent. Further experimental studies are warranted to quantify the stability of butyl vinyl telluride under various conditions, which would provide more precise guidelines for its long-term storage and use in sensitive applications.

References

Degradation Pathways of Organotellurium Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Organotellurium compounds, a class of molecules containing a carbon-tellurium bond, have garnered increasing interest in various scientific fields, including catalysis, materials science, and medicine. Despite their growing applications, a comprehensive understanding of their stability and degradation pathways is crucial for predicting their environmental fate, understanding their toxicological profiles, and designing more robust molecules for specific applications. This technical guide provides an in-depth overview of the primary degradation pathways of organotellurium compounds: oxidative, thermal, and photolytic degradation.

Oxidative Degradation

Organotellurium compounds are susceptible to oxidation, a process that significantly influences their chemical behavior and stability. The tellurium atom can exist in various oxidation states, primarily Te(II) and Te(IV), making redox chemistry a central aspect of their degradation.

General Mechanism

The oxidative degradation of organotellurium(II) compounds, such as tellurides (R₂Te) and ditellurides (R₂Te₂), typically proceeds through the formation of hypervalent tellurium species. The initial step often involves the oxidation of the tellurium center to a telluroxide (R₂TeO), which is a key intermediate in many oxidative reactions.[1][2] These telluroxides can then undergo further reactions, leading to the cleavage of the carbon-tellurium bond.

The proposed mechanism for the aerobic photooxidation of diaryl tellurides involves the initial conversion of molecular oxygen to singlet oxygen by a photosensitizer. The diaryl telluride is then oxidized by singlet oxygen to the corresponding telluroxide, which can then participate in further reactions, regenerating the telluride in a catalytic cycle.[1]

dot graph Oxidative_Degradation_General { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Telluride [label="Diorgano Telluride (R₂Te)"]; Oxidant [label="Oxidant (e.g., H₂O₂, O₂, O₃)", shape=ellipse, fillcolor="#FBBC05"]; Telluroxide [label="Diorgano Telluroxide (R₂TeO)"]; Degradation_Products [label="Degradation Products", shape=ellipse, fillcolor="#EA4335"];

Telluride -> Telluroxide [label="Oxidation"]; Oxidant -> Telluroxide; Telluroxide -> Degradation_Products [label="Further Reactions\n(e.g., C-Te bond cleavage)"]; } dot

Kinetics of Oxidation

Kinetic studies on the oxidation of organotellurium compounds provide valuable insights into their reactivity. For instance, the oxidation of tellurides with hydrogen peroxide has been studied under pseudo-first-order conditions. The rates of oxidation can be monitored by observing the disappearance of the telluride's long-wavelength absorption maximum in its electronic absorption spectrum.

Experimental Protocol: Kinetic Analysis of Diaryl Telluride Oxidation by Hydrogen Peroxide

This protocol outlines a general procedure for studying the kinetics of diaryl telluride oxidation.

-

Materials:

-

Diaryl telluride of interest

-

Hydrogen peroxide (H₂O₂) solution of known concentration

-

Methanol (spectroscopic grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Stopped-flow spectrophotometer (for fast reactions)

-

-

Procedure: a. Prepare a stock solution of the diaryl telluride in methanol. b. Prepare a series of H₂O₂ solutions in methanol with concentrations significantly higher than the telluride concentration to ensure pseudo-first-order conditions. c. For slower reactions, mix the telluride solution and a specific H₂O₂ solution in a quartz cuvette and immediately place it in the UV-Vis spectrophotometer. d. Monitor the decrease in absorbance at the λmax of the diaryl telluride over time. e. For fast reactions, utilize a stopped-flow spectrophotometer to rapidly mix the reactants and monitor the absorbance change. f. Repeat the experiment with different concentrations of H₂O₂.

-

Data Analysis: a. Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k'). b. Plot k' versus the concentration of H₂O₂. The slope of this second linear plot will be the second-order rate constant (k) for the oxidation reaction.

Thermal Degradation

The stability of organotellurium compounds at elevated temperatures is a critical consideration for their application in materials science and as precursors for chemical vapor deposition. Thermal degradation typically involves the cleavage of the carbon-tellurium and/or tellurium-tellurium bonds.

Decomposition of Diorgano Ditellurides and Tellurides

Thermogravimetric analysis (TGA) is a powerful technique to study the thermal decomposition of organotellurium compounds. For example, studies on di(cyclohexylmethyl) telluride derivatives have shown that these compounds decompose in distinct stages. Some compounds vaporize completely, leaving behind elemental tellurium, while others undergo a two-stage decomposition, first losing an alkyl halide and then depositing tellurium metal with the formation of volatile organic products.[2]

The activation energy for the thermal decomposition of diethyltellurium (Et₂Te) under a helium atmosphere has been determined to be approximately 50 kcal mol⁻¹, assuming first-order kinetics.[3]

dot graph Thermal_Degradation { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

Organotellurium [label="Organotellurium\nCompound"]; Heat [label="Heat (Δ)", shape=ellipse, fillcolor="#FBBC05"]; Intermediates [label="Intermediates"]; Volatile_Products [label="Volatile Organic\nProducts", shape=ellipse, fillcolor="#4285F4"]; Tellurium_Deposit [label="Elemental Tellurium\n(Te)", shape=ellipse, fillcolor="#5F6368"];

Organotellurium -> Intermediates; Heat -> Intermediates; Intermediates -> Volatile_Products; Intermediates -> Tellurium_Deposit; } dot

Quantitative Data on Thermal Decomposition

| Compound Class | Decomposition Temperature (°C) | Key Degradation Products | Activation Energy (Ea) (kJ/mol) |

| Tetra-aryltellurium | Varies | Biaryls, Diaryl tellurides | Not widely reported |

| Di(cyclohexylmethyl) telluride derivatives | 212 - 258 | Elemental tellurium, 1,2-dicyclohexylethane | Not reported |

| Diethyltellurium | Not specified | Ethane, Ethene | ~209[3] |

Experimental Protocol: TGA-MS Analysis of Organotellurium Compounds

This protocol provides a general method for analyzing the thermal degradation of organotellurium compounds using a coupled Thermogravimetric Analyzer-Mass Spectrometer (TGA-MS).

-

Instrumentation:

-

Thermogravimetric Analyzer (TGA) coupled to a Mass Spectrometer (MS).

-

Inert gas supply (e.g., Nitrogen, Argon).

-

-

Procedure: a. Accurately weigh a small amount of the organotellurium compound (typically 1-10 mg) into a TGA pan. b. Place the pan in the TGA furnace. c. Purge the system with an inert gas to remove any air. d. Program the TGA to heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range. e. Simultaneously, configure the MS to monitor the mass-to-charge ratios (m/z) of expected volatile degradation products. f. Record the weight loss of the sample as a function of temperature (TGA curve) and the ion currents for the selected m/z values (MS data).

-

Data Analysis: a. The TGA curve will show the temperatures at which weight loss occurs, indicating decomposition. b. The MS data will identify the volatile products evolved at each decomposition step by correlating the temperature of gas evolution with the temperature of weight loss. c. Kinetic parameters, such as the activation energy (Ea), can be calculated from a series of TGA experiments performed at different heating rates using methods like the Flynn-Wall-Ozawa or Kissinger methods.[4][5]

Photolytic Degradation

Many organotellurium compounds are sensitive to light, particularly in the ultraviolet (UV) region of the electromagnetic spectrum. Photolytic degradation involves the absorption of a photon, leading to the excitation of the molecule and subsequent bond cleavage.

Homolytic Cleavage of the C-Te Bond

The primary photochemical process for many organotellurium compounds is the homolytic cleavage of the carbon-tellurium bond, which generates radical intermediates.[6] For example, the photodecomposition of diphenyl ditelluride (Ph₂Te₂) is a key step in the synthesis of certain gold nanoparticles, where it is believed to form tellurinic acid and other species.[7]

Electron Spin Resonance (ESR) spectroscopy is a powerful technique for detecting and characterizing the radical intermediates formed during photolysis. Studies have successfully identified dialkyltellurium radical cations, confirming the formation of radical species upon irradiation.[8]

dot graph Photolytic_Degradation { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Organotellurium [label="Organotellurium\nCompound"]; Photon [label="Photon (hν)", shape=ellipse, fillcolor="#FBBC05"]; Excited_State [label="Excited State"]; Radical_Intermediates [label="Radical Intermediates\n(R• + •TeR)"]; Secondary_Products [label="Secondary Products", shape=ellipse, fillcolor="#EA4335"];

Organotellurium -> Excited_State; Photon -> Excited_State; Excited_State -> Radical_Intermediates [label="Homolytic Cleavage"]; Radical_Intermediates -> Secondary_Products [label="Further Reactions"]; } dot

Quantitative Aspects of Photodegradation

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the ratio of the number of molecules that undergo a specific event (e.g., decomposition) to the number of photons absorbed by the system.

Table of C-Te Bond Dissociation Energies

| Bond | Bond Dissociation Energy (kJ/mol) |

| H₃C-CH₃ | 368 |

| Te-Te (in Te₂) | 259.8 ± 5.0[9] |

| C-H (in CH₄) | 439 |

Note: Specific bond dissociation energies for various C-Te bonds in complex organotellurium compounds are not widely available in compiled tables. The provided values are for comparison.

Experimental Protocol: Determination of Photodegradation Quantum Yield

This protocol outlines a general procedure for determining the quantum yield of an organotellurium compound's photodegradation.

-

Materials and Equipment:

-

Organotellurium compound of interest

-

Actinometer solution with a known quantum yield (e.g., potassium ferrioxalate)

-

Solvent transparent in the desired wavelength range

-

Photoreactor equipped with a monochromatic light source (e.g., laser or lamp with a monochromator)

-

UV-Vis spectrophotometer

-

Stirring plate

-

-

Procedure: a. Prepare a solution of the organotellurium compound with a known concentration in the chosen solvent. b. Fill a quartz cuvette with the solution and place it in the photoreactor. c. Irradiate the solution with monochromatic light at a wavelength where the compound absorbs. d. At regular time intervals, withdraw an aliquot of the solution and measure its absorbance at the λmax of the starting material using a UV-Vis spectrophotometer. e. Separately, under identical experimental conditions (light source, geometry, etc.), irradiate the actinometer solution. f. Determine the extent of the actinometer's reaction according to established protocols.

-

Data Analysis: a. From the actinometry experiment, calculate the photon flux (number of photons per unit time) of the light source. b. From the photodegradation experiment, determine the initial rate of disappearance of the organotellurium compound. c. The quantum yield (Φ) can then be calculated using the following formula:

Φ = (moles of compound degraded per unit time) / (moles of photons absorbed per unit time)

Biological Degradation

In biological systems, organotellurium compounds can undergo metabolic transformations, which represent a form of degradation. These processes are often enzymatic and can lead to detoxification or, in some cases, the formation of more toxic species. A common metabolic pathway is methylation, where methyl groups are added to the tellurium atom. This can result in the formation of volatile compounds like dimethyl telluride ((CH₃)₂Te), which has a characteristic garlic-like odor and can be exhaled.

Conclusion

The degradation of organotellurium compounds is a complex process governed by oxidative, thermal, and photolytic pathways. Understanding these mechanisms is essential for the rational design of new organotellurium-based molecules with tailored stability for applications in drug development, catalysis, and materials science. Further research is needed to fully elucidate the intricate details of these degradation pathways, including the identification of all degradation products and the accurate determination of kinetic and thermodynamic parameters for a wider range of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, reactions and structures of telluronium salts (Journal Article) | ETDEWEB [osti.gov]

- 3. Pyrolysis pathways and kinetics of thermal decomposition of diethylzinc and diethyltellurium studied by mass spectrometry - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Activation Energy from Thermogravimetric Analysis of Certain Azopolyamides – Material Science Research India [materialsciencejournal.org]

- 5. Determination of the Activation Energy for Hydride Decomposition Using a Sieverts-Type Apparatus and the Kissinger Equation [mdpi.com]

- 6. N -Coordinated tellurenium( ii ) and telluronium( iv ) cations: synthesis, structure and hydrolysis - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT02404K [pubs.rsc.org]

- 7. Oxidation Reactions Promoted or Catalyzed by Organotellurium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Study of dialkyltellurium radical cations by electron spin resonance spectroscopy - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. N-Coordinated tellurenium(ii) and telluronium(iv) cations: synthesis, structure and hydrolysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Tellurium, butyl-ethenyl-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the organotellurium compound "Tellurium, butyl-ethenyl-," also known as butyl vinyl telluride. Due to the limited availability of data for this specific molecule, this guide also incorporates general principles and methodologies from the broader field of organotellurium chemistry to offer a complete and practical resource.

Nomenclature and Identification

"Tellurium, butyl-ethenyl-" is a unique organometalloid compound. While not extensively documented, its nomenclature and identifiers are established in chemical databases.

Table 1: Alternative Names and Identifiers for Tellurium, butyl-ethenyl-

| Identifier Type | Value |

| Systematic Name | Tellurium, butyl-ethenyl- |

| Common Name | Butyl vinyl telluride |

| CAS Registry Number | 105442-63-5[1] |

| Molecular Formula | C6H12Te[1] |

| Molecular Weight | 211.76 g/mol [1] |

| IUPAC Standard InChI | InChI=1S/C6H12Te/c1-3-5-6-7-4-2/h4H,2-3,5-6H2,1H3[1] |

| IUPAC Standard InChIKey | GIIAWXHAKXJEEA-UHFFFAOYSA-N[1] |

Physicochemical Data

Specific experimental data for "Tellurium, butyl-ethenyl-" is scarce in publicly available literature. The primary quantitative value found is its ionization energy. For broader context, a table of the physical properties of elemental tellurium is also provided.

Table 2: Quantitative Data for Tellurium, butyl-ethenyl-

| Property | Value | Method | Reference |

| Ionization Energy | 7.70 eV | Photoelectron Spectroscopy | Sinegovskaya, Tatarinova, et al., 1991[1] |

Table 3: General Physical Properties of Elemental Tellurium

| Property | Value |

| Appearance | Silvery lustrous gray (crystalline)[2] |

| Standard Atomic Weight | 127.60 ± 0.03[2] |

| Melting Point | 722.66 K (449.51 °C)[2] |

| Boiling Point | 1261 K (988 °C)[2] |

| Density (solid) | 6240 kg m⁻³[3] |

| Classification | Metalloid[2] |

Experimental Protocols

This protocol is based on the general synthesis of vinyl tellurides.[1]

Objective: To synthesize "Tellurium, butyl-ethenyl-" (butyl vinyl telluride).

Reaction Scheme:

Materials:

-

Tellurium powder (Te)

-

Reducing agent (e.g., Sodium borohydride - NaBH₄)

-

Potassium hydroxide (KOH)

-

1-Bromobutane (CH₃CH₂CH₂CH₂-Br)

-

Acetylene gas (CH≡CH)

-

Solvent (e.g., Dimethyl sulfoxide - DMSO or Hexamethylphosphoramide - HMPA)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for air-sensitive reactions (Schlenk line, septa, etc.)

Procedure:

-

Preparation of the Telluride Anion:

-

In a flame-dried Schlenk flask under an inert atmosphere, a suspension of tellurium powder and potassium hydroxide in the chosen solvent is prepared.

-

A reducing agent, such as sodium borohydride, is added portion-wise to the stirred suspension. The reaction progress is monitored by the color change of the solution, typically to a deep reddish-purple, indicating the formation of the telluride anion (Te²⁻).

-

-

Vinylation:

-

The reaction flask is cooled in an ice bath.

-

Acetylene gas is bubbled through the solution of the telluride anion. The reaction is typically exothermic and should be controlled by the rate of gas addition. The progress can be monitored by thin-layer chromatography (TLC).

-

-

Alkylation:

-

Once the vinylation is complete, 1-bromobutane is added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

-

Work-up and Purification:

-

The reaction mixture is quenched with water and extracted with an organic solvent (e.g., diethyl ether or hexane).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure butyl vinyl telluride.

-

Objective: To confirm the identity and purity of the synthesized butyl vinyl telluride.

Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Mass Spectrometry (MS):

-

To determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

-

-

Infrared (IR) Spectroscopy:

-

To identify the characteristic vibrational frequencies of the C=C double bond and C-H bonds.

-

Visualizations

Caption: General workflow for the synthesis and purification of butyl vinyl telluride.

While "Tellurium, butyl-ethenyl-" itself has no documented applications in drug development, organotellurium compounds, in general, are explored for their potential therapeutic properties.

References

Technical Guide: Butyl Vinyl Telluride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: "Butyl vinyl telluride" is not a commonly cataloged chemical with a readily available CAS number in public databases. This may indicate that it is a research chemical, has been synthesized but not widely reported, or is novel. This guide, therefore, presents a scientifically plausible approach to its synthesis, properties, and potential reactivity based on established principles of organotellurium chemistry. All experimental details are predictive and should be adapted and optimized under appropriate laboratory safety protocols.

Introduction and Identification

While a specific CAS number for butyl vinyl telluride is not found in major chemical databases, the name suggests an unsymmetrical telluride with the chemical structure CH₂=CH-Te-C₄H₉ . Organotellurium compounds are of growing interest in organic synthesis, materials science, and medicinal chemistry due to their unique reactivity. Vinyl tellurides, in particular, serve as versatile intermediates in cross-coupling reactions and other organic transformations. This document outlines a prospective technical profile for butyl vinyl telluride.

Proposed Physicochemical and Spectroscopic Data

The following table summarizes the predicted properties of butyl vinyl telluride based on known data for related organotellurium compounds like divinyl telluride and dibutyl telluride.

| Property | Predicted Value/Characteristic | Notes |

| Molecular Formula | C₆H₁₂Te | |

| Molecular Weight | 211.76 g/mol | |

| Appearance | Likely a pale yellow to orange liquid | Organotellurides are often colored and sensitive to air and light. |

| Boiling Point | Estimated 150-180 °C | Extrapolated from similar organotellurium compounds. |

| Solubility | Soluble in common organic solvents (e.g., THF, diethyl ether, chloroform). | Insoluble in water. |

| ¹H NMR (CDCl₃) | Vinyl protons: δ 5.5-7.0 ppm (complex multiplet). Butyl protons: δ 0.9-3.0 ppm (multiplets). | Chemical shifts are approximate and coupling patterns will be complex. |

| ¹³C NMR (CDCl₃) | Vinyl carbons: δ 110-130 ppm. Butyl carbons: δ 13-40 ppm. | |

| ¹²⁵Te NMR (CDCl₃) | δ 400-600 ppm | Highly dependent on the chemical environment. |

Proposed Synthetic Protocol

A plausible and efficient synthesis of butyl vinyl telluride can be achieved via the reaction of a butyltelluride anion with a vinylating agent. The following protocol is a general guideline.

Reaction:

BuTe⁻Na⁺ + CH₂=CH-Br → CH₂=CH-Te-Bu + NaBr

Materials and Reagents:

-

Dibutyl ditelluride ((BuTe)₂)

-

Sodium borohydride (NaBH₄)

-

Vinyl bromide (CH₂=CHBr) or vinyl triflate

-

Ethanol (absolute, degassed)

-

Tetrahydrofuran (THF, dry, degassed)

-

Standard glassware for inert atmosphere synthesis (Schlenk line)

Procedure:

-

Generation of Sodium Butyltelluride (BuTeNa):

-

In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve dibutyl ditelluride (1.0 eq) in a minimal amount of degassed ethanol or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (2.2 eq) portion-wise. The deep red/purple color of the ditelluride should fade to a pale yellow or colorless solution, indicating the formation of the butyltelluride anion.

-

Stir the reaction mixture at 0 °C for 30 minutes after the addition is complete.

-

-

Vinylation Reaction:

-

To the freshly prepared solution of sodium butyltelluride, slowly add vinyl bromide (1.1 eq) via syringe at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS.

-

-

Work-up and Purification:

-

Quench the reaction by adding deionized, degassed water.

-

Extract the aqueous phase with diethyl ether or hexanes (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel (using a non-polar eluent like hexanes).

-

Safety Precautions: Organotellurium compounds are malodorous and have low to moderate toxicity. All manipulations should be performed in a well-ventilated fume hood. Inert atmosphere techniques are crucial to prevent oxidation.

Logical and Experimental Workflow Diagrams

The following diagrams illustrate the proposed synthetic pathway and a general experimental workflow for the synthesis and characterization of butyl vinyl telluride.

Caption: Proposed synthetic pathway for butyl vinyl telluride.

Caption: General experimental workflow for synthesis and characterization.

Potential Signaling Pathway Involvement and Applications

While no specific biological activity of butyl vinyl telluride has been reported, organotellurium compounds have been investigated for a range of bioactivities, often linked to their redox properties.

Hypothetical Signaling Pathway Interaction:

Many organotellurium compounds are known to interact with cellular redox systems, such as the thioredoxin and glutathione pathways, due to the Te-C bond's susceptibility to oxidative and reductive cleavage. It is plausible that butyl vinyl telluride could act as a modulator of intracellular reactive oxygen species (ROS) levels.

Caption: Hypothetical interaction with cellular redox pathways.

Potential Applications in Drug Development:

-

Redox-Modulating Agents: Could be explored for conditions associated with oxidative stress.

-

Enzyme Inhibitors: The tellurium atom could coordinate to active sites of certain enzymes, particularly those with cysteine residues.

-

Synthetic Intermediates: Vinyl tellurides are valuable in palladium-catalyzed cross-coupling reactions (e.g., Stille-type couplings) for the synthesis of complex organic molecules, which is a cornerstone of drug discovery.

An In-depth Technical Guide to Butyl Ethenyl Telluride: Molecular Structure, Synthesis, and Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental data specifically for butyl ethenyl telluride is not extensively available in public literature. This guide provides a comprehensive overview based on established principles of organotellurium chemistry, data from analogous compounds, and general experimental protocols.

Introduction to Butyl Ethenyl Telluride